2,4-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-10-4-6-12(14(8-10)25-2)16-21-22-17(26-16)20-15(23)11-5-3-9(18)7-13(11)19/h3-8H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPWEVAURYKWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Benzamide Structure: The final step involves the reaction of the oxadiazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atoms.
Scientific Research Applications
2,4-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and substituent effects of 2,4-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide with related oxadiazole derivatives:
Key Observations:
- Bioactivity Trends: Chloro-substituted oxadiazoles (e.g., Compound 3) show anti-inflammatory activity, while dichlorophenyl-oxadiazole amines exhibit anticancer effects . The target compound’s dimethoxy group may enhance hydrogen bonding, possibly altering receptor selectivity.
Drug-Likeness and Physicochemical Properties
- Molecular Weight: Estimated ~407.3 g/mol (C21H16Cl2N3O4), within Lipinski’s rule limit (<500 g/mol).
- log P: Predicted ~3.5–4.0 (Cl groups increase log P; OCH3 counteracts). This is favorable compared to sulfamoyl analogs (log P > 5) .
Biological Activity
2,4-Dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H13Cl2N3O3
- IUPAC Name : this compound
- CAS Number : 5823-24-5
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzoyl chlorides with substituted anilines. The process can be optimized through various conditions including temperature and solvent choice to enhance yield and purity.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance:
- A study demonstrated that derivatives of oxadiazole effectively inhibited cell proliferation in various cancer cell lines by targeting specific molecular pathways associated with tumor growth .
- The compound was shown to inhibit RET kinase activity, which is crucial in several cancers. In vitro assays revealed significant potency against RET-driven tumors .
Antimicrobial Properties
The compound also exhibits antimicrobial activity:
- Various studies have reported that oxadiazole derivatives possess antibacterial and antifungal properties. For example, modifications on the phenyl ring significantly influenced their activity against pathogens such as Staphylococcus aureus and Candida albicans .
The biological effects of this compound are primarily attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways that promote cancer cell survival and proliferation.
- Receptor Binding : It can bind to receptors that modulate immune responses or cellular growth factors.
Case Studies
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 2,4-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
Answer:
The synthesis involves forming the oxadiazole ring and coupling it with substituted benzamide. Key parameters include:
- Temperature: Controlled heating (80–120°C) during cyclization to form the oxadiazole ring, as higher temperatures reduce by-products .
- pH: Neutral to slightly acidic conditions (pH 6–7) during amide bond formation to prevent hydrolysis of the oxadiazole moiety .
- Catalysts: Use of coupling agents like EDC/HOBt for efficient benzamide linkage .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and yield .
Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | Hydrazine hydrate, POCl₃, 100°C | 65–75 | |
| Benzamide coupling | EDC/HOBt, DMF, RT | 80–85 |
Basic: What analytical techniques are most reliable for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
- ¹³C NMR: Confirms carbonyl (C=O, ~165 ppm) and oxadiazole carbons (~150–160 ppm) .
- X-ray Crystallography: Resolves spatial arrangement of the oxadiazole ring and substituent orientations .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 463.04) .
Basic: Which in vitro assays are recommended for preliminary evaluation of its biological activity?
Answer:
- Antimicrobial Screening:
- MIC Assays: Against S. aureus and E. coli using broth microdilution (IC₅₀ values typically 10–50 µM) .
- Anticancer Activity:
- MTT Assay: Test cytotoxicity on HeLa or MCF-7 cells (dose range: 1–100 µM) .
- Enzyme Inhibition:
- Kinase Assays: EGFR or VEGFR2 inhibition via fluorescence-based protocols .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?
Answer:
- Substituent Variation:
- Replace 2,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance enzyme binding .
- Modify chloro positions on benzamide to assess steric effects on target interaction .
- Biological Testing:
- Compare IC₅₀ values across analogs using dose-response curves.
- Computational Modeling:
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR .
Table 2: Example SAR Data for Analogues
| Substituent | Target (IC₅₀, µM) | Reference |
|---|---|---|
| 2,4-OCH₃ (parent) | EGFR: 25 ± 2 | |
| 2-NO₂,4-Cl | EGFR: 12 ± 1 |
Advanced: How to resolve contradictions in bioactivity data across different studies?
Answer:
- Experimental Replication:
- Standardize protocols (e.g., cell lines, incubation time) to minimize variability .
- Data Normalization:
- Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate assay results .
- Meta-Analysis:
- Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial activity) .
Advanced: What computational strategies predict its interaction with biological targets?
Answer:
- Molecular Dynamics (MD): Simulate binding stability with enzymes (e.g., 100 ns simulations in GROMACS) .
- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with oxadiazole N-atoms) .
- ADMET Prediction: Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 5 for oral bioavailability) .
Advanced: How to analyze its mechanism of enzyme inhibition?
Answer:
- Kinetic Studies:
- Measure Kᵢ values via Lineweaver-Burk plots for competitive/non-competitive inhibition .
- Spectroscopic Techniques:
- Fluorescence quenching to assess binding to enzyme active sites (e.g., tyrosine kinase) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
